molecular formula C12H23N B14728359 n,5,7,7-Tetramethyloct-1-yn-3-amine CAS No. 5413-17-2

n,5,7,7-Tetramethyloct-1-yn-3-amine

Cat. No.: B14728359
CAS No.: 5413-17-2
M. Wt: 181.32 g/mol
InChI Key: ADWZMUVGRLHOTD-UHFFFAOYSA-N
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Description

This compound is an alkyne-containing tertiary amine with a branched alkyl chain.

Properties

CAS No.

5413-17-2

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N,5,7,7-tetramethyloct-1-yn-3-amine

InChI

InChI=1S/C12H23N/c1-7-11(13-6)8-10(2)9-12(3,4)5/h1,10-11,13H,8-9H2,2-6H3

InChI Key

ADWZMUVGRLHOTD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C#C)NC)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5,7,7-Tetramethyloct-1-yn-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by efficient purification processes such as distillation or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,5,7,7-Tetramethyloct-1-yn-3-amine can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of carbonyl compounds.

    Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetically, comparisons might involve:

a. Structural Analogs

  • Oct-1-yn-3-amine derivatives : Substitution patterns (e.g., methyl groups at positions 5,7,7) influence steric hindrance and electronic properties.
  • Branched aliphatic amines : Compare reactivity and basicity with compounds like 2,6-dimethylhept-1-yn-3-amine .

b. Physicochemical Properties

  • Boiling point, solubility, and logP : Methyl groups increase hydrophobicity compared to unsubstituted analogs.
  • Basicity : The alkyne moiety and branched alkyl chain could reduce basicity relative to linear amines.

Data Gaps and Limitations

The absence of relevant data in the provided evidence precludes the creation of authoritative tables or detailed comparisons. For example:

  • No CAS number, spectral data, or toxicity profiles are available for the target compound.
  • No cited studies on its reactivity, biological activity, or industrial use.

Recommendations for Further Research

To address this knowledge gap, consult:

  • PubChem or Reaxys for physicochemical data.
  • SciFinder for synthetic protocols.
  • Medicinal chemistry journals for bioactivity studies.

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